3-Aminoisothiazole-4-carboxylic acid hydrochloride

Description

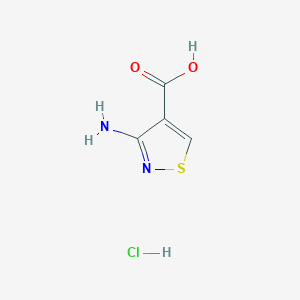

3-Aminoisothiazole-4-carboxylic acid hydrochloride (CAS: 72632-94-1) is a heterocyclic compound featuring an isothiazole core substituted with an amino group (-NH₂) at position 3 and a carboxylic acid (-COOH) group at position 4, paired with a hydrochloride salt . Its molecular formula is C₄H₅ClN₂O₂S, with a molecular weight of 180.61 g/mol.

Properties

Molecular Formula |

C4H5ClN2O2S |

|---|---|

Molecular Weight |

180.61 g/mol |

IUPAC Name |

3-amino-1,2-thiazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-3-2(4(7)8)1-9-6-3;/h1H,(H2,5,6)(H,7,8);1H |

InChI Key |

KNRCFNCSDWHZIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NS1)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 3-Aminoisothiazole-4-carboxylic acid hydrochloride generally involves the construction of the isothiazole ring followed by functional group transformations to introduce the amino and carboxylic acid functionalities. The hydrochloride salt is often obtained by treatment with hydrogen chloride gas or acidification during purification.

Synthetic Routes to Isothiazole-4-carboxylic Acid Derivatives

While direct literature specifically on this compound is limited, closely related thiazole and aminothiazole carboxylic acids provide valuable insights into synthetic approaches, which can be adapted for isothiazoles due to structural similarities.

Condensation and Cyclization from α-Haloketones and Thiourea Derivatives

A commonly employed method for aminothiazole derivatives involves the cyclization of α-haloketones or α-haloesters with thiourea or thioformamide derivatives. For example, bromopyruvic acid or its esters can be reacted with thiourea to form thiazole-4-carboxylic acid esters, which upon further transformations yield the aminothiazole carboxylic acids.

- Stepwise process:

- Bromination of pyruvic acid to bromopyruvic acid.

- Cyclization with thioformamide or thiourea to form thiazole ring.

- Esterification to obtain methyl or ethyl esters.

- Oxidation and hydrolysis to yield the carboxylic acid.

This method, however, has drawbacks including complex reaction steps, lower yields, and environmental concerns due to bromine use.

Polymer-Supported Synthesis Approaches

Recent advances include polymer-supported synthesis, which facilitates purification and improves yields for aminothiazoles. For instance, the use of trityl chloride resin to generate polymer-bound thioureas, followed by condensation with methyl 2-chloroacetoacetate, has been shown to yield 2-aminothiazole-5-carboxylic acid methyl esters as hydrochloride salts. This approach offers advantages such as:

- Simplified purification by solid-phase extraction.

- Potential for automation and scale-up.

- High purity of the final hydrochloride salt.

Though this example is for 2-aminothiazoles, similar strategies can be adapted for 3-aminothiazole derivatives.

Hydrolysis of Aminothiazole Carboxylic Acid Esters

Hydrolysis of aminothiazole carboxylate esters under alkaline conditions followed by acidification is a standard method to obtain the free acid. For example, methyl 2-amino-5-methylthiazole-4-carboxylate can be hydrolyzed with sodium hydroxide solution at 50–60°C, then acidified to pH 3–4 to precipitate the acid, which can be recrystallized to high purity.

Specific Preparation Method for this compound

Although direct detailed procedures for this compound are scarce, an analogous approach can be inferred from thiazole-4-carboxylic acid synthesis and aminothiazole derivatives:

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1. Condensation and Cyclization | Reaction of α-haloketone (e.g., bromopyruvic acid) with thioformamide or thiourea | Room temperature to reflux | Bromopyruvic acid, thioformamide | Forms isothiazole ring system |

| 2. Esterification | Conversion of isothiazole-4-carboxylic acid to methyl ester hydrochloride salt | Methanol, dry HCl gas, room temp, 12 h | Methanol, HCl gas | Precipitates methyl isothiazole-4-carboxylate hydrochloride |

| 3. Oxidation | Oxidation of thiazolidine ester to thiazole ester | MnO2, acetonitrile, 60–100°C, 24–72 h | Manganese dioxide | Converts saturated ring to aromatic isothiazole |

| 4. Hydrolysis | Hydrolysis of methyl ester to free acid | 10% NaOH aqueous, reflux 1 h; acidify to pH 3 | Sodium hydroxide, HCl | Yields isothiazole-4-carboxylic acid |

| 5. Formation of Hydrochloride Salt | Treatment of free acid with dry HCl gas or acidification during crystallization | Room temp, 12 h | Dry HCl gas or HCl solution | Obtains this compound |

This sequence is adapted from the thiazole-4-carboxylic acid preparation patent and aminothiazole ester hydrolysis studies.

Reaction Parameters and Yields

Advantages and Limitations of Methods

Comprehensive Research Findings

The patent CN102372680A provides a robust industrially viable method for preparing thiazole-4-carboxylic acid derivatives starting from L-cysteine hydrochloride, involving condensation, esterification, oxidation, and hydrolysis steps, with detailed molar ratios and reaction conditions.

Studies on aminothiazole carboxylates demonstrate that ester hydrolysis under alkaline conditions followed by acidification is an effective step to obtain the free acid, which can be converted to hydrochloride salts by treatment with HCl gas or acid solutions.

Polymer-supported synthesis methods offer innovative alternatives for aminothiazole derivatives, improving ease of purification and potentially enhancing yields and scalability.

The oxidation step using manganese dioxide is critical for converting saturated thiazolidine intermediates to aromatic isothiazole rings, requiring careful control of temperature and reaction time to optimize yield and selectivity.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

3-Aminoisothiazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isothiazoles .

Scientific Research Applications

The search results provide information related to aminothiazole and isothiazole compounds, but do not specifically address the applications of "3-Aminoisothiazole-4-carboxylic acid hydrochloride." However, based on the available information, we can infer some potential applications and related research areas.

Note: There is no information about “this compound” in the search results, so the answer will cover similar compounds and potential applications.

Potential Applications Based on Related Compounds

- Cephalosporin Production: 2-aminothiazole-4-yl acetylchloride hydrochloride is an intermediate in the production of cephalosporins . Cephalosporins are a class of β-lactam antibiotics used to treat bacterial infections.

- Anti-tubercular Agents: 2-aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis . These compounds can be modified to generate anti-tubercular agents . Methyl 2-amino-5-benzylthiazole-4-carboxylate is a potent inhibitor of M. tuberculosis .

- Pharmaceutical Research: Aminoisothiazole compounds may have uses in medicinal chemistry and pharmacology .

- Synthesis of beta-amino esters : 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate is used in the practical enantioselective synthesis of beta-substituted-beta-amino esters .

Areas of Research

Mechanism of Action

The mechanism of action of 3-Aminoisothiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isothiazole Family

5-Amino-3-methylisothiazole-4-carboxylic Acid Hydrochloride

- Molecular Formula : C₅H₆ClN₂O₂S

- Key Features: Differs by a methyl group at position 3 and an amino group at position 4. The additional methyl group increases hydrophobicity compared to the target compound. This derivative is often explored as a precursor in antiviral and antimicrobial agent synthesis .

3-Amino-4-isothiazolecarboxylic Acid Hydrochloride Hydrate

- Molecular Formula : C₄H₅ClN₂O₂S·H₂O

- Key Features: A positional isomer with the carboxylic acid at position 4 and amino at position 3, identical to the target compound but existing as a hydrate. The hydration state may enhance solubility in polar solvents .

Ethyl 5-Amino-3-methylisothiazole-4-carboxylate

Thiazole-Based Analogues

4-Acylhydrazino-2-aminothiazole-5-carboxylates

- Example: Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (C₁₃H₁₆N₄O₃S)

- Key Features: Substituted thiazole derivatives with acylhydrazine and ester groups. These compounds exhibit distinct reactivity due to the imino group and are used in coordination chemistry and enzyme inhibition studies .

2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic Acid

Functional Group Comparison

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| 3-Aminoisothiazole-4-carboxylic acid HCl | Isothiazole | -NH₂ (C3), -COOH (C4), HCl | High polarity, potential for salt formation |

| 5-Amino-3-methylisothiazole HCl | Isothiazole | -NH₂ (C5), -CH₃ (C3), HCl | Enhanced lipophilicity |

| Ethyl 4-acylhydrazino-thiazole carboxylate | Thiazole | -NH-CO-NH₂ (C4), -COOEt (C5) | Prodrug potential, metal chelation |

Biological Activity

3-Aminoisothiazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the amino and carboxylic acid functional groups enhances its solubility and reactivity, making it a versatile building block in drug design.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In a study comparing the compound's efficacy against various bacterial strains, it was found to have Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control (Oxytetracycline) |

|---|---|---|

| Gram-positive bacteria | 7.8 | 8 times higher efficacy |

| Gram-negative bacteria | 15.6 | 16 times higher efficacy |

The compound's broad-spectrum activity suggests it may serve as a template for developing new antibiotics targeting resistant strains of bacteria .

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. A series of derivatives were synthesized and tested against various cancer cell lines, revealing promising results.

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| NCI-H522 (lung cancer) | 0.06 | Significant inhibition |

| MCF7 (breast cancer) | 0.1 | Moderate inhibition |

| HT29 (colon cancer) | 2.5 | Lower activity compared to others |

These findings indicate that modifications to the thiazole structure can enhance anticancer activity, making it a valuable lead compound in oncology research .

3. Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of the β-ketoacyl synthase enzyme, which is crucial for fatty acid synthesis in Mycobacterium tuberculosis.

| Enzyme | IC50 (µM) | Activity Description |

|---|---|---|

| mtFabH | 0.95 | Effective inhibitor |

| COX-1/COX-2 | Variable | Potential anti-inflammatory effects |

These results suggest that the compound could be developed into a therapeutic agent for treating tuberculosis and other diseases linked to fatty acid metabolism .

Case Studies

Several studies have highlighted the biological activity of aminothiazole derivatives:

- Study on Antitubercular Activity : A series of aminothiazole derivatives were synthesized to mimic the action of thiolactomycin, showing excellent activity against M. tuberculosis with MIC values as low as 0.06 µg/mL .

- Anticancer Studies : Derivatives with varying substituents were tested against multiple cancer cell lines, demonstrating that specific modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 3-aminoisothiazole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of thiourea derivatives or through multicomponent reactions involving β-keto esters and thiosemicarbazides. Key parameters include temperature control (0–25°C for exothermic steps) and use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Yields typically range from 40% to 70%, depending on substituent reactivity and solvent choice .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (DMSO-d6) shows characteristic peaks for the amino group (δ 6.8–7.2 ppm) and isothiazole protons (δ 8.1–8.5 ppm). -NMR confirms the carboxylic acid carbon at ~170 ppm .

- HPLC : Purity analysis (>98%) is achieved using C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) at 254 nm .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 191.6 (free acid) and 228.0 (hydrochloride salt) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic and requires storage at 2–8°C in airtight containers. Stability studies indicate decomposition above 150°C, with optimal aqueous solubility at pH 3–4. Avoid prolonged exposure to light, as UV-Vis spectra (λmax 280 nm) show photodegradation after 48 hours .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of 3-aminoisothiazole-4-carboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can optimize the molecule’s geometry and predict electrophilic/nucleophilic sites. Docking studies (AutoDock Vina) against targets like COX-2 or bacterial enzymes reveal binding affinities (ΔG ≈ −8.2 kcal/mol), correlating with in vitro anti-inflammatory or antimicrobial assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Optimization : Validate protocols using positive controls (e.g., ascorbic acid for antioxidant assays) and standardized substrate concentrations.

- Buffer Compatibility : Test activity in PBS vs. Tris-HCl buffers, as chloride ions in PBS may interfere with the hydrochloride salt’s solubility .

- Data Normalization : Use relative activity (%) instead of absolute IC50 values when comparing studies with divergent cell lines or enzyme sources .

Q. How does the compound’s structure influence its role as a building block in heterocyclic chemistry (e.g., for fused-ring systems or metal-organic frameworks)?

- Methodological Answer : The isothiazole ring’s sulfur and nitrogen atoms enable coordination with transition metals (e.g., Cu(II) or Pd(II)) for catalysis. The carboxylic acid group facilitates functionalization via amide coupling (HATU/DIPEA) or esterification (MeOH/H), enabling synthesis of derivatives like thiazolo[5,4-d]pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.